molecular formula C23H16Cl2N2O2 B272172 1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Katalognummer B272172
Molekulargewicht: 423.3 g/mol
InChI-Schlüssel: XRIXWQUXAASILV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one, also known as CK2 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.

Wirkmechanismus

1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one inhibitor exerts its anticancer effects by inhibiting the activity of 1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one. 1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one is a serine/threonine protein kinase that phosphorylates a wide range of substrates that are involved in various cellular processes. 1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one is overexpressed in many cancer cells, leading to increased cell proliferation, survival, and resistance to chemotherapy. 1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one inhibitor binds to the ATP-binding site of 1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one, preventing its activity and leading to the inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one inhibitor has been shown to induce apoptosis in cancer cells through the activation of caspase-3, -8, and -9. It also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. 1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one inhibitor has been shown to inhibit tumor growth in animal models of cancer, including breast, lung, and prostate cancer. It also sensitizes cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one inhibitor is its high specificity for 1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one, which reduces the risk of off-target effects. It also has a relatively low toxicity profile, making it a safe compound for in vitro and in vivo experiments. However, 1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one inhibitor has limited solubility in water, which can affect its bioavailability and potency. It also has a short half-life, which may require frequent dosing in animal models.

Zukünftige Richtungen

For 1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one inhibitor research include the development of more potent and selective 1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one inhibitors, the optimization of dosing regimens, and the evaluation of its efficacy in combination with other anticancer agents. The development of 1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one inhibitor as a diagnostic tool for cancer is also an area of interest, as 1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one is overexpressed in many cancer cells and can serve as a biomarker for cancer diagnosis and prognosis.

Synthesemethoden

The synthesis of 1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one inhibitor involves the reaction of 2,4-dichlorobenzylamine with indole-3-carboxaldehyde in the presence of ethanol and acetic acid. The resulting product is then subjected to a series of purification steps to obtain the final product. The yield of the synthesis method is approximately 60%, and the purity of the product is determined to be greater than 98% through HPLC analysis.

Wissenschaftliche Forschungsanwendungen

1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one inhibitor has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of 1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one, a protein kinase that is overexpressed in many cancer cells. 1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one plays a crucial role in cell proliferation, survival, and differentiation, making it an attractive target for cancer therapy. 1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one inhibitor has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy.

Eigenschaften

Produktname

1'-(2,4-dichlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Molekularformel

C23H16Cl2N2O2

Molekulargewicht

423.3 g/mol

IUPAC-Name

1-[(2,4-dichlorophenyl)methyl]-3-hydroxy-3-(1H-indol-3-yl)indol-2-one

InChI

InChI=1S/C23H16Cl2N2O2/c24-15-10-9-14(19(25)11-15)13-27-21-8-4-2-6-17(21)23(29,22(27)28)18-12-26-20-7-3-1-5-16(18)20/h1-12,26,29H,13H2

InChI-Schlüssel

XRIXWQUXAASILV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C3(C4=CC=CC=C4N(C3=O)CC5=C(C=C(C=C5)Cl)Cl)O

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)C3(C4=CC=CC=C4N(C3=O)CC5=C(C=C(C=C5)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.